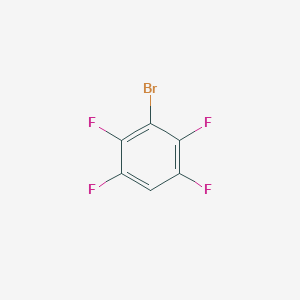

1-Bromo-2,3,5,6-tetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAFCGSUIAFUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165987 | |

| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-88-2 | |

| Record name | 3-Bromo-1,2,4,5-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3,5,6-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-bromo-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2,3,5,6-tetrafluorobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative data in a clear, tabular format.

Core Synthesis: Electrophilic Bromination of 1,2,4,5-tetrafluorobenzene

The principal and most direct route for the synthesis of this compound is the electrophilic aromatic substitution of 1,2,4,5-tetrafluorobenzene. This reaction is typically carried out using elemental bromine in the presence of a strong activating agent, such as oleum (fuming sulfuric acid). The highly acidic environment of the oleum polarizes the bromine molecule, generating a potent electrophile that can attack the electron-rich tetrafluorinated aromatic ring.

Careful control of the reaction conditions, particularly the stoichiometry of the reactants, is crucial to favor the formation of the desired mono-brominated product and minimize the formation of the di-brominated byproduct, 1,4-dibromo-2,3,5,6-tetrafluorobenzene.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound via the direct bromination of 1,2,4,5-tetrafluorobenzene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4,5-Tetrafluorobenzene | 150.07 | 15.0 g | 0.10 |

| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |

| 20% Oleum (fuming H₂SO₄) | - | 50 mL | - |

| Ice | - | As needed | - |

| 5% Sodium sulfite solution | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 50 mL of 20% oleum. Cool the flask in an ice-water bath.

-

Addition of Reactants: Slowly and simultaneously add 1,2,4,5-tetrafluorobenzene (15.0 g, 0.10 mol) and bromine (17.6 g, 0.11 mol) to the stirred oleum over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice in a large beaker. This should be done in a well-ventilated fume hood as sulfur dioxide and bromine fumes may be evolved.

-

Work-up: The resulting mixture will form two layers. Separate the organic layer. Wash the organic layer with a 5% sodium sulfite solution to remove any unreacted bromine, followed by washing with water until the washings are neutral.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL) to recover any dissolved product. Combine the organic extracts with the initial organic layer.

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Yield | 75-85% |

| Boiling Point | 143-144 °C |

| Density | 1.883 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.469 |

Synthesis Pathway Diagram

The following diagram illustrates the electrophilic bromination of 1,2,4,5-tetrafluorobenzene.

Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-bromo-2,3,5,6-tetrafluorobenzene (CAS No. 1559-88-2), a key intermediate in the synthesis of various fluorinated compounds for the pharmaceutical and agrochemical industries.[1] The inclusion of fluorine atoms significantly influences the molecule's properties, enhancing chemical stability and altering its reactivity, making it a valuable building block in organic synthesis.

Core Physical and Chemical Data

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][2][3] Its unique combination of a bromine atom and four fluorine atoms on a benzene ring results in a high-density, water-insoluble compound with a distinct boiling point.

Summary of Physical Properties

The key quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆HBrF₄ | - | - |

| Molecular Weight | 228.97 | g/mol | - |

| Boiling Point | 143 - 143.5 | °C | at 1 atm |

| Density | 1.883 - 1.89 | g/mL | at 25 °C |

| Refractive Index (n/D) | 1.469 - 1.4715 | - | at 20 °C |

| Flash Point | 54 (129) | °C (°F) | Closed Cup |

| Water Solubility | Not miscible or difficult to mix | - | Standard |

| Appearance | Clear colorless to pale yellow | - | Standard |

| Storage | Room Temperature (Sealed in dry) | - | - |

Data compiled from references[1][2][3].

Experimental Protocols

The following sections detail the standard methodologies that are typically employed to determine the key physical properties listed above for liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of an organic liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for its determination is the capillary method, particularly for small sample volumes.[4][5][6]

Protocol:

-

A small amount of the liquid sample is placed in a fusion or small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an aluminum block.[5]

-

As the temperature rises, air trapped in the capillary tube expands and escapes, seen as bubbles.

-

When a steady stream of bubbles emerges, the heating is stopped.

-

The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[4][7]

Density Measurement (Pycnometry or Digital Density Meter)

Density is a fundamental physical property defined as mass per unit volume. For high-purity liquids, this is often determined using a pycnometer or a modern digital density meter based on an oscillating U-tube.[2][8][9]

Protocol (using a Pycnometer):

-

A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty.

-

It is then filled with the sample liquid, taking care to avoid air bubbles.

-

The pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath to allow for thermal expansion.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior is cleaned and dried, and the filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the calibrated volume of the pycnometer.

Protocol (using a Digital Density Meter):

-

The instrument, which contains an oscillating U-tube, is calibrated using air and a standard liquid of known density (e.g., pure water).

-

The liquid sample is injected into the U-tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is automatically calculated from this frequency change and displayed, often with temperature correction.[8][9]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Protocol:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[10]

-

A few drops of the liquid sample are placed on the surface of the lower prism.[3][10]

-

The prisms are closed to spread the liquid into a thin film.

-

A light source is directed through the prisms, and the user looks through the eyepiece.

-

The controls are adjusted to bring a distinct light/dark boundary into the field of view and align it with the crosshairs.[3]

-

The refractive index is read directly from the instrument's calibrated scale. The temperature must be noted as the refractive index is temperature-dependent.

Water Solubility Determination

The solubility of an organic compound in water is a key parameter, especially in drug development. For a compound like this compound, which is immiscible with water, this is often a qualitative or semi-quantitative determination.[2]

Protocol (Shake-Flask Method):

-

A small, measured amount of the organic liquid is added to a known volume of water in a sealed container (e.g., a vial or flask).

-

The mixture is agitated vigorously at a constant temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand undisturbed until the aqueous and organic phases have completely separated.

-

A sample of the aqueous phase is carefully removed, ensuring no contamination from the organic layer.

-

The concentration of the dissolved compound in the aqueous sample can then be determined using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[11] For immiscible liquids, the result will confirm minimal solubility.

Logical Relationships and Visualization

The physical properties of a molecule are intrinsically linked to its structure. The elemental composition dictates the molecular weight, while the arrangement of atoms and the types of intermolecular forces possible (in this case, primarily London dispersion forces and dipole-dipole interactions) determine properties like boiling point, density, and solubility.

Caption: Molecular structure dictates physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chymist.com [chymist.com]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-bromo-2,3,5,6-tetrafluorobenzene (CAS: 1559-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2,3,5,6-tetrafluorobenzene (CAS: 1559-88-2), a versatile fluorinated aromatic compound. It is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and common synthetic routes. Furthermore, it presents detailed experimental protocols for its synthesis and key reactions, including its application in the synthesis of functionalized materials. The guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug discovery and materials science, providing practical information and methodologies.

Introduction

This compound is a halogenated aromatic compound that has garnered significant interest in various fields of chemical research and development. Its unique molecular structure, featuring a bromine atom and four fluorine atoms on a benzene ring, imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. The high degree of fluorination enhances the compound's stability and influences its reactivity, making it a key component in the synthesis of complex molecules.[1]

In the pharmaceutical industry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to improve metabolic stability, bioavailability, and binding affinity.[2] this compound serves as a key precursor for introducing tetrafluorophenyl moieties into active pharmaceutical ingredients (APIs).[3][4] Its applications also extend to materials science, where it is utilized in the production of high-performance polymers and coatings with enhanced thermal stability and chemical resistance.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1559-88-2 | [1] |

| Molecular Formula | C₆HBrF₄ | [1] |

| Molecular Weight | 228.97 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 143-143.5 °C | [1] |

| Density | 1.883 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.469 | [1] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be used for structural confirmation.

-

Mass Spectrum: The mass spectrum provides information on the molecular weight and fragmentation pattern, aiding in identification.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Below is a summary of its hazard and precautionary statements.

| Category | GHS Statements |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

Synthesis and Experimental Protocols

Illustrative Synthesis of a Bromotetrafluorobenzene

This protocol describes the bromination of 1,2,4,5-tetrafluorobenzene, which can be adapted for the synthesis of other brominated tetrafluorobenzenes.

Reaction:

Caption: Bromination of 1,2,4,5-tetrafluorobenzene.

Experimental Protocol:

-

Reactants:

-

1,2,4,5-tetrafluorobenzene

-

Bromine (Br₂)

-

Oleum (fuming sulfuric acid)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, place 1,2,4,5-tetrafluorobenzene.

-

Slowly add oleum to the vessel while stirring and maintaining a controlled temperature.

-

Add bromine dropwise to the reaction mixture.

-

The reaction is typically stirred for several hours at a specific temperature to ensure complete bromination.

-

Upon completion, the reaction mixture is carefully poured onto ice to quench the reaction.

-

The product is then extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a wash with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or chromatography.[5]

-

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The bromine atom in this compound is a good leaving group, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

-

Reactants:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

-

Degassed solvent is added, and the reaction mixture is heated to a specified temperature (typically 80-120 °C) with stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent.

-

The mixture is washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.[6][7]

-

Application in Materials Science: Synthesis of Conductive Polymers

This compound can be a precursor for the synthesis of fluorinated polymers with interesting electronic and physical properties. For example, it can be envisioned as a starting material for the synthesis of poly(2,3,5,6-tetrafluorophenylene vinylene) (PTFPV), a type of conductive polymer.

Illustrative Synthetic Pathway:

Caption: Synthetic route to a fluorinated conductive polymer.

While a specific protocol starting from this compound is not detailed in the searched literature, the general approach would involve a cross-coupling reaction to introduce a vinyl group, followed by polymerization of the resulting fluorinated styrene monomer. The synthesis of similar fluorinated polymers often involves palladium-catalyzed polymerization methods.[8]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both pharmaceutical and materials science research. Its unique combination of a reactive bromine atom and a stabilizing tetrafluorinated ring makes it an ideal building block for the synthesis of complex, high-performance molecules. This guide has provided a comprehensive overview of its properties, safety information, and synthetic applications, including detailed experimental protocols for key reactions. As research in fluorinated compounds continues to expand, the importance of this compound as a key synthetic tool is expected to grow, enabling the development of new drugs and advanced materials with enhanced properties.

References

- 1. B24265.06 [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. researchgate.net [researchgate.net]

molecular weight of 1-bromo-2,3,5,6-tetrafluorobenzene

An In-depth Technical Guide to 1-bromo-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. Its unique electronic properties, conferred by the tetrafluorinated benzene ring, make it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

Core Physicochemical Data

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆HBrF₄ | [1] |

| Molecular Weight | 228.97 g/mol | [1] |

| CAS Number | 1559-88-2 | [1] |

| Density | 1.89 g/mL | [1] |

| Boiling Point | 143 °C | [1][3] |

| Refractive Index (n20/D) | 1.469 - 1.4715 | [1][2][3] |

| Purity (by GC) | ≥97% - ≥98% | [1][2] |

Applications in Research and Drug Development

The highly fluorinated structure of this compound imparts enhanced chemical stability and reactivity, making it an ideal intermediate for complex organic synthesis.[1]

In the pharmaceutical industry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to improve key properties such as metabolic stability, bioavailability, and receptor binding affinity.[4] This compound serves as a critical starting material for introducing the tetrafluorophenyl moiety into potential active pharmaceutical ingredients (APIs).[1] Its applications extend to the synthesis of agrochemicals, where the presence of fluorine can enhance biological activity, and in materials science for the development of advanced polymers and coatings with high chemical resistance and thermal stability.[1]

Experimental Protocols

As an aryl bromide, this compound is a versatile substrate for a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Below are detailed experimental protocols for two common and powerful transformations: the Suzuki-Miyaura cross-coupling and a representative nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, and it is one of the most widely used methods for the synthesis of biaryl compounds.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 mmol).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Nucleophilic Aromatic Substitution: Synthesis of 1-Nitro-2,3,5,6-tetrafluoro-4-bromobenzene

This protocol details the nitration of this compound, a reaction where a hydrogen atom on the aromatic ring is substituted by a nitro group.

Materials:

-

This compound

-

Nitronium tetrafluoroborate (NO₂BF₄)

-

Sulfolane

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, extraction, and purification

Procedure:

-

In a suitable reaction vessel, dissolve this compound (2.80 g, 12 mmol) and NO₂BF₄ (6.45 g, 48 mmol) in 45 mL of sulfolane.[3]

-

Stir the solution for 2 hours at 338 K (65 °C).[3]

-

After cooling the solution to room temperature, add 120 mL of water.[3]

-

Separate the phases and extract the aqueous layer with chloroform (3 x 50 mL).[3]

-

Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[3]

-

The crude product can be purified by water steam distillation to yield the title compound.[3]

Visualizations

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Role in Drug Discovery

This diagram illustrates the logical progression from a starting material like this compound to a potential drug candidate with improved properties.

Caption: The role of this compound in enhancing drug properties.

References

Navigating the Spectral Landscape of 1-bromo-2,3,5,6-tetrafluorobenzene: A Technical Guide to NMR Spectroscopy

For Immediate Release

This technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-bromo-2,3,5,6-tetrafluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for spectral analysis, details experimental protocols for data acquisition, and presents a logical framework for interpreting the complex spin-spin coupling inherent in this highly fluorinated molecule.

Introduction

This compound is a substituted aromatic compound whose structure presents a unique and informative case for multinuclear NMR analysis. The presence of ¹H, ¹³C, and ¹⁹F nuclei, each with a nuclear spin of ½, allows for a comprehensive structural elucidation through a combination of one-dimensional and two-dimensional NMR techniques. The high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus make it particularly sensitive for NMR studies, offering a wide chemical shift dispersion that minimizes signal overlap and provides detailed structural insights.[1] This guide focuses on the practical and theoretical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra for this specific analyte.

Predicted NMR Data and Interpretation

While specific, experimentally derived quantitative data for this compound is not available in the public literature indexed by this service, this section outlines the expected spectral features. Researchers should consult dedicated spectral databases such as the Spectral Database for Organic Compounds (SDBS) for verified experimental values.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single resonance corresponding to the lone proton at the C4 position. Due to coupling with the four neighboring fluorine atoms, this signal will appear as a complex multiplet. The primary coupling interactions will be the three-bond coupling to the fluorine atoms at C3 and C5 (³JHF) and the four-bond coupling to the fluorine atoms at C2 and C6 (⁴JHF).

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|

| Data not available | quintet (or tt) | Data not available | H-4 |

¹⁹F NMR Spectroscopy

Due to the molecule's symmetry, the four fluorine atoms are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to display a single signal. In the proton-coupled spectrum, this signal will be split by the proton at C4 (³JFH and ⁴JFH). Long-range fluorine-fluorine couplings are also possible but may not be resolved.

Table 2: Expected ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (¹H-coupled) | Coupling Constants (Hz) | Assignment |

|---|

| Data not available | multiplet | Data not available | F-2, F-3, F-5, F-6 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals corresponding to the three unique carbon environments: C1 (brominated), C2/C3/C5/C6 (fluorinated), and C4 (protonated). Each of these signals will be split into complex multiplets due to one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) carbon-fluorine couplings.

Table 3: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (¹⁹F-coupled) | Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| Data not available | multiplet | Data not available | C-1 (C-Br) |

| Data not available | multiplet | Data not available | C-2, C-3, C-5, C-6 (C-F) |

| Data not available | multiplet | Data not available | C-4 (C-H) |

Visualization of Molecular Interactions and Workflows

Understanding the relationships between nuclei is key to spectral interpretation. The following diagrams illustrate the spin-spin coupling network and a typical experimental workflow.

Experimental Protocols

The acquisition of high-quality NMR spectra for fluorinated compounds requires careful attention to experimental parameters. The following protocols provide a general framework.

Sample Preparation

-

Analyte Preparation : Accurately weigh 5-10 mg of this compound.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its chemical inertness and ability to dissolve a wide range of organic compounds.

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for calibrating the ¹H and ¹³C chemical shift scales to 0 ppm. For ¹⁹F NMR, an external reference like hexafluorobenzene (C₆F₆) at -163.0 ppm or a sealed capillary of trifluoroacetic acid (TFA) may be used.

-

Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

These procedures are based on a typical 400 or 500 MHz NMR spectrometer.

-

General Parameters :

-

Temperature : 298 K (25 °C)

-

Locking and Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay (d1) : 1-5 seconds.

-

Number of Scans : 8-16, depending on sample concentration.

-

-

¹⁹F NMR Acquisition :

-

Pulse Program : Standard single-pulse, often with proton decoupling (zgpg30).

-

Spectral Width : A wide spectral width (e.g., 200-250 ppm) is recommended initially to locate the signals, given the broad range of ¹⁹F chemical shifts.[1]

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 1-5 seconds.

-

Number of Scans : 16-64.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width : 220-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance and sensitivity.

-

Conclusion

The NMR spectroscopy of this compound offers a rich dataset for structural analysis. The interplay of ¹H, ¹³C, and ¹⁹F nuclei, governed by complex spin-spin coupling, provides a detailed fingerprint of the molecule. While publicly accessible literature lacks specific quantitative spectral data, the principles outlined in this guide provide a robust framework for any researcher or scientist to acquire, process, and interpret the necessary spectra. The use of both 1D and advanced 2D NMR experiments will enable a full assignment of all signals and a comprehensive understanding of the molecule's electronic and structural properties.

References

An In-depth Technical Guide to the Infrared Spectrum of 1-bromo-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-bromo-2,3,5,6-tetrafluorobenzene (C₆HBrF₄). The information contained herein is intended to support research and development activities where the characterization and understanding of this compound's molecular vibrations are crucial. This guide includes quantitative spectral data, a detailed experimental protocol for acquiring IR spectra, and a visual representation of the experimental workflow.

Introduction

This compound is a halogenated aromatic compound with applications as a pharmaceutical intermediate and in the synthesis of other complex organic molecules. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation, specific vibrational modes within the molecule can be identified, providing a unique "fingerprint" and insights into its functional groups and overall structure. This guide focuses on the gas-phase IR spectrum of this compound as provided by the National Institute of Standards and Technology (NIST) database.

Quantitative Infrared Spectral Data

The following table summarizes the principal absorption bands in the gas-phase IR spectrum of this compound. The data has been compiled from the digitized spectrum available in the NIST Chemistry WebBook.[1][2] The intensities are qualitative descriptions based on the spectral data. Vibrational assignments are proposed based on established group frequency correlations for aromatic and halogenated compounds.

| Wavenumber (cm⁻¹) | Intensity | Proposed Vibrational Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1640 | Medium | C=C aromatic ring stretch |

| ~1500 | Strong | C=C aromatic ring stretch |

| ~1350 | Strong | C-F stretch |

| ~1240 | Medium | In-plane C-H bend |

| ~950 | Strong | Out-of-plane C-H bend |

| ~870 | Medium | C-F/C-Br stretch region |

| < 700 | Medium-Strong | C-Br/C-F bending modes |

Interpretation of the Spectrum

The infrared spectrum of this compound displays characteristic absorption bands that are consistent with its molecular structure.

-

Aromatic C-H Stretch: The weak absorption band observed around 3100 cm⁻¹ is characteristic of the C-H stretching vibration of the hydrogen atom attached to the aromatic ring.

-

Aromatic Ring Vibrations: The absorptions in the 1640-1500 cm⁻¹ region are typical for C=C stretching vibrations within the benzene ring. The presence of multiple strong bands in this region is common for highly substituted aromatic compounds.

-

C-F Stretching Vibrations: The strong absorption bands, particularly around 1350 cm⁻¹, are characteristic of the C-F stretching modes. The high electronegativity of fluorine results in strong, intense absorptions in this region.

-

C-H Bending Vibrations: The bands in the 1240 cm⁻¹ (in-plane) and 950 cm⁻¹ (out-of-plane) regions are assigned to the bending vibrations of the aromatic C-H bond.

-

C-Br and C-F Bending Modes: The absorptions at lower wavenumbers (below 900 cm⁻¹) are attributable to stretching and bending vibrations involving the heavier bromine and fluorine atoms.

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized, detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid or liquid sample such as this compound.

4.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Infrared-transparent salt plates (e.g., KBr, NaCl) for liquid samples or a KBr pellet press for solid samples.

-

Mortar and pestle (agate or mullite).

-

Hydraulic press.

4.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the analyte. This compound is a liquid at room temperature, making the thin film method most appropriate.

4.2.1. Thin Film Method (for liquids)

-

Ensure the salt plates (e.g., KBr) are clean and dry. Handle them carefully by the edges to avoid moisture contamination from fingerprints.

-

Place one to two drops of the liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

4.3. Data Acquisition

-

Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will measure the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts, and will be subtracted from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

-

Spectral Parameters: Set the appropriate data acquisition parameters. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Collection: Initiate the scan to collect the sample interferogram. The spectrometer's software will perform a Fourier transform to generate the infrared spectrum.

-

Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

4.4. Post-Analysis

-

Clean the salt plates thoroughly with a dry, appropriate solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator to prevent fogging from atmospheric moisture.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of a liquid sample.

Caption: Experimental workflow for IR spectroscopy.

References

Mass Spectrometry of 1-bromo-2,3,5,6-tetrafluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-bromo-2,3,5,6-tetrafluorobenzene (C₆HBrF₄), a halogenated aromatic compound. This document details experimental protocols, data interpretation, and fragmentation patterns relevant to its characterization.

Introduction

This compound is a substituted aromatic compound with applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents and materials. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the electron ionization (EI) mass spectrometry of this analyte, providing insights into its characteristic fragmentation behavior.

Physicochemical Properties and Mass Spectrometric Data

A summary of the key physicochemical properties and the quantitative data derived from the electron ionization mass spectrum of this compound is presented below.[1]

| Property | Value |

| Chemical Formula | C₆HBrF₄ |

| Molecular Weight | 228.97 g/mol [1] |

| CAS Registry Number | 1559-88-2[1] |

Table 1: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Proposed Fragment | Relative Intensity (%) |

| 228/230 | [M]⁺ (Molecular Ion) | ~90 |

| 149 | [M - Br]⁺ | 100 (Base Peak) |

| 129 | [C₅HF₂]⁺ | ~15 |

| 99 | [C₄HF₂]⁺ | ~20 |

| 75 | [C₃HF]⁺ | ~10 |

Note: The relative intensities are estimated from the graphical representation of the mass spectrum available in the NIST WebBook. The molecular ion exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in peaks at m/z 228 and 230.[2][3]

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. The concentration should be optimized to avoid detector saturation.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A standard GC-MS system equipped with a capillary column and an electron ionization source is utilized.

| Parameter | Value |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C[4] |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, hold for 5 minutes.[5] |

| Transfer Line Temperature | 280 - 300 °C[4][5] |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C[5][6] |

| Electron Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-300 |

Visualization of Experimental Workflow and Fragmentation Pathway

Experimental Workflow

The logical flow of the GC-MS analysis is depicted in the following diagram.

Proposed Fragmentation Pathway

The electron ionization of this compound leads to a series of characteristic fragment ions. The proposed fragmentation pathway is illustrated below.

Discussion of Fragmentation

Upon electron ionization, this compound forms a molecular ion ([M]⁺˙) at m/z 228 and 230, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The most prominent fragmentation pathway involves the homolytic cleavage of the C-Br bond, a common fragmentation for halogenated aromatic compounds, resulting in the formation of the base peak at m/z 149 ([C₆HF₄]⁺). Subsequent fragmentation of this ion likely involves the loss of neutral fragments such as difluorocarbene (:CF₂) and carbon atoms to yield the observed smaller fragment ions at m/z 129, 99, and 75. The stability of the aromatic ring contributes to the relatively high abundance of the molecular ion.

References

Unveiling the Solid-State Architecture of 1-Bromo-2,3,5,6-tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-bromo-2,3,5,6-tetrafluorobenzene, a key building block in medicinal chemistry and materials science. The recent elucidation of its solid-state architecture through single-crystal X-ray diffraction offers crucial insights into its intermolecular interactions and packing motifs, which are fundamental for understanding its physical properties and reactivity. This document summarizes the key crystallographic data, details the experimental protocols for its structure determination, and presents a visual workflow of the process.

Core Crystallographic Data

The crystal structure of this compound was determined from high-quality single crystals grown in situ at low temperatures.[1][2] The crystallographic data, obtained from the Cambridge Crystallographic Data Centre (CCDC), reveals the precise arrangement of the molecules in the solid state.

A summary of the key crystallographic parameters is presented in the tables below. These values provide a quantitative description of the unit cell, bond lengths, and bond angles, which are essential for computational modeling and for understanding the molecule's conformational preferences.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₆HBrF₄ |

| Formula Weight | 228.97 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.3531(3) Å |

| b | 8.8789(3) Å |

| c | 9.8814(4) Å |

| α | 90° |

| β | 108.993(4)° |

| γ | 90° |

| Volume | 693.89(5) ų |

| Z | 4 |

| Calculated Density | 2.191 Mg/m³ |

| Absorption Coefficient | 6.556 mm⁻¹ |

| F(000) | 432 |

Table 2: Selected Bond Lengths for this compound.

| Bond | Length (Å) |

| Br(1)-C(1) | 1.884(2) |

| C(1)-C(2) | 1.389(3) |

| C(1)-C(6) | 1.388(3) |

| C(2)-C(3) | 1.381(3) |

| C(2)-F(2) | 1.348(2) |

| C(3)-C(4) | 1.383(3) |

| C(3)-F(3) | 1.349(2) |

| C(4)-C(5) | 1.380(3) |

| C(4)-H(4) | 0.9500 |

| C(5)-C(6) | 1.382(3) |

| C(5)-F(5) | 1.349(2) |

| C(6)-F(6) | 1.350(2) |

Table 3: Selected Bond Angles for this compound.

| Angle | Degree (°) |

| C(6)-C(1)-C(2) | 122.0(2) |

| C(6)-C(1)-Br(1) | 119.14(15) |

| C(2)-C(1)-Br(1) | 118.86(15) |

| C(3)-C(2)-C(1) | 118.8(2) |

| C(3)-C(2)-F(2) | 120.32(19) |

| C(1)-C(2)-F(2) | 120.8(2) |

| C(2)-C(3)-C(4) | 120.5(2) |

| C(2)-C(3)-F(3) | 119.83(19) |

| C(4)-C(3)-F(3) | 119.7(2) |

| C(5)-C(4)-C(3) | 119.5(2) |

| C(5)-C(4)-H(4) | 120.3 |

| C(3)-C(4)-H(4) | 120.3 |

| C(4)-C(5)-C(6) | 120.4(2) |

| C(4)-C(5)-F(5) | 119.8(2) |

| C(6)-C(5)-F(5) | 119.84(19) |

| C(5)-C(6)-C(1) | 118.8(2) |

| C(5)-C(6)-F(6) | 120.6(2) |

| C(1)-C(6)-F(6) | 120.57(18) |

Experimental Protocols

The determination of the crystal structure of this compound involved a meticulous experimental workflow, as detailed in the primary literature.[1][2]

1. Crystal Growth: Since this compound is a liquid at room temperature, single crystals suitable for X-ray diffraction were grown in situ at low temperatures. The compound was introduced into a glass capillary, which was then mounted on the diffractometer. The temperature was carefully lowered until nucleation and crystal growth occurred.

2. X-ray Data Collection: A high-quality single crystal was selected for data collection. The diffraction experiment was performed on a SuperNova diffractometer equipped with a molybdenum X-ray source (Mo Kα radiation, λ = 0.71073 Å). A full sphere of diffraction data was collected at a constant low temperature to minimize thermal motion and obtain high-resolution data.

3. Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom was placed in a calculated position and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-bromo-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-bromo-2,3,5,6-tetrafluorobenzene, a key intermediate in the synthesis of fluorinated compounds for the pharmaceutical and materials science industries. This document collates available physicochemical data, outlines detailed experimental protocols for determining its solubility and stability profiles, and presents logical workflows for these assessments.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆HBrF₄ | [2] |

| Molecular Weight | 228.97 g/mol | [2] |

| CAS Number | 1559-88-2 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 143-143.5 °C | [2] |

| Density | 1.883 g/mL at 25 °C | [2] |

| Refractive Index | n²⁰/D 1.469 | [2] |

| Flash Point | 129 °F (54 °C) | [2] |

Solubility Profile

A thorough understanding of the solubility of this compound is crucial for its application in synthesis and formulation.

Aqueous Solubility

This compound is reported to be not miscible or difficult to mix with water, indicating very low solubility in aqueous media.[2] This is consistent with its non-polar, halogenated aromatic structure.

Organic Solvent Solubility (Qualitative)

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Likely Soluble |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Likely Soluble |

| Non-Polar Aromatic | Toluene, Benzene | Likely Miscible |

| Halogenated | Dichloromethane, Chloroform | Likely Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, adapted from standard laboratory procedures, is recommended.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject a fixed volume of each standard solution into the GC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the mixture in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, allow the mixture to stand undisturbed for any undissolved material to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved micro-droplets.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the standard curve.

-

Inject a known volume of the diluted sample into the GC under the same conditions used for the standard curve.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor. Express the solubility in g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for the quantitative determination of solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in chemical reactions. The presence of multiple fluorine atoms generally enhances the chemical and thermal stability of the aromatic ring.

Thermal Stability

While specific thermal decomposition data for this compound is not widely published, related brominated flame retardants typically exhibit decomposition at elevated temperatures, often above 300°C.[4] The likely primary decomposition pathway would involve the cleavage of the C-Br bond.

Objective: To determine the thermal stability and decomposition profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Procedure (ASTM E1131):

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a suitable TGA pan (e.g., alumina).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is typically defined as the temperature at which a 5% mass loss is observed.

DSC Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to the sample as a function of temperature.

-

Exothermic or endothermic peaks can indicate decomposition or phase transitions.

Workflow for Thermal Stability Analysis

Caption: Workflow for thermal stability assessment using TGA and DSC.

Chemical Stability

The chemical stability of this compound under various conditions is important for predicting its shelf-life and compatibility with other reagents. Potential degradation pathways could include hydrolysis or reaction with strong nucleophiles under forcing conditions.[5] Aromatic bromine compounds can also be susceptible to photolytic cleavage.[5]

Objective: To assess the stability of this compound under acidic, basic, and photolytic stress conditions.

Materials:

-

This compound

-

Methanol or acetonitrile (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a GC-MS.

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize, and analyze by HPLC or GC-MS.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N NaOH.

-

Incubate under the same conditions as the acidic hydrolysis.

-

At specified time points, withdraw samples, neutralize, and analyze.

-

-

Photostability:

-

Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber for a defined duration.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC or GC-MS.

-

-

Analysis:

-

Compare the chromatograms of the stressed samples with a reference standard and the control sample to identify and quantify any degradation products.

-

Logical Flow for Chemical Stability Testing

Caption: Logical workflow for assessing chemical stability.

Conclusion

This compound is a valuable chemical intermediate with enhanced stability attributed to its fluorinated aromatic structure. While it is known to be immiscible in water, quantitative solubility data in common organic solvents is lacking and requires experimental determination using standardized methods such as those outlined in this guide. Similarly, its thermal and chemical stability can be comprehensively evaluated through established techniques like TGA, DSC, and stress testing. The experimental protocols and workflows provided herein offer a robust framework for researchers and drug development professionals to generate the necessary data to safely and effectively utilize this compound in their applications.

References

- 1. Benzene, 1-bromo-2,3,4,5-tetrafluoro- [webbook.nist.gov]

- 2. This compound | 1559-88-2 [amp.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

A Technical Guide to 1-bromo-2,3,5,6-tetrafluorobenzene for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Fluorinated Building Block

This technical guide provides a comprehensive overview of 1-bromo-2,3,5,6-tetrafluorobenzene, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, commercial availability, and key applications, with a focus on practical experimental protocols.

Introduction

This compound (BrC6HF4) is a halogenated aromatic compound distinguished by its tetrafluorinated phenyl ring. The high degree of fluorination imparts unique electronic properties, making it an attractive starting material for the synthesis of complex organic molecules. The presence of both a bromine atom and fluorine substituents allows for selective functionalization through various cross-coupling and substitution reactions. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and advanced materials where enhanced stability, lipophilicity, and metabolic resistance are desired.[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1559-88-2 | [1] |

| Molecular Formula | C6HBrF4 | [1] |

| Molecular Weight | 228.97 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 143-143.5 °C | [3] |

| Density | 1.883 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.469 | [3] |

| Solubility | Not miscible or difficult to mix in water | [3] |

Commercial Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The typical purities offered are ≥97% or ≥98%. The following table provides a summary of offerings from several major suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 98% | 5 g, 25 g[2][4] |

| Chem-Impex | ≥97% (GC) | Contact for details[1] |

| TCI America | >97.0% | 5 g |

| ChemicalBook | Varies by supplier | Varies by supplier[3] |

| Alfa Aesar | Varies by supplier | Varies by supplier[3] |

| Energy Chemical | Varies by supplier | Varies by supplier[3] |

Key Synthetic Applications and Experimental Protocols

The reactivity of this compound is dominated by the carbon-bromine bond, which readily participates in a range of organometallic cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution and facilitates metal-halogen exchange.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the bromine-bearing position. This reaction is fundamental in the synthesis of poly-aromatic systems for applications in medicinal chemistry and materials science.

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2; 0.02 equiv)

-

Triphenylphosphine (PPh3; 0.08 equiv)

-

Potassium carbonate (K2CO3; 2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3,5,6-tetrafluorobiphenyl.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted to its corresponding Grignard reagent, 2,3,5,6-tetrafluorophenylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles.

Nucleophilic Aromatic Substitution

The highly electron-deficient tetrafluorinated ring is susceptible to nucleophilic aromatic substitution (SNAr). While the bromine atom is the primary site for organometallic reactions, under certain conditions, the fluorine atoms can be displaced by strong nucleophiles.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the tetrafluorinated aromatic ring, make it an important intermediate in the development of novel pharmaceuticals and advanced materials. The ability to undergo selective functionalization through a variety of well-established synthetic methodologies, such as the Suzuki-Miyaura coupling, ensures its continued relevance in chemical research and development.

References

The Versatile Reactivity of the C-Br Bond in 1-bromo-2,3,5,6-tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-bromo-2,3,5,6-tetrafluorobenzene is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of four highly electronegative fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, rendering the C-Br bond susceptible to a range of chemical transformations. This electron-deficient aromatic system activates the carbon-bromine bond, making it a focal point for nucleophilic attack and a prime substrate for various metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of the C-Br bond in this compound, offering detailed experimental protocols and quantitative data for key reactions.

Core Reactivity Profile

The reactivity of the C-Br bond in this compound is primarily dictated by the strong inductive effect of the four fluorine atoms. This effect withdraws electron density from the aromatic ring, making the carbon atom attached to the bromine electrophilic and thus activating the C-Br bond towards several key classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAc): The electron-deficient nature of the tetrafluorinated ring facilitates the attack of nucleophiles at the carbon bearing the bromine atom.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methodologies such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

-

Lithium-Halogen Exchange: The polar C-Br bond can readily undergo exchange with organolithium reagents, generating a highly reactive aryllithium intermediate that can be trapped with various electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of polyfluoroaromatic chemistry. In the case of this compound, the reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Signaling Pathway for SNAr

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Reaction with Piperidine

A representative procedure for the nucleophilic aromatic substitution of this compound with an amine nucleophile is detailed below.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Nucleophile | Product | Yield (%) |

| Piperidine | 1-(2,3,5,6-Tetrafluorophenyl)piperidine | >95 |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryls, alkynylarenes, and styrenyl compounds.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General workflow for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

Experimental Protocol:

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and tricyclohexylphosphine (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

-

Heat the mixture to 100 °C and stir vigorously for 12-24 hours.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | 4-Methoxy-2',3',5',6'-tetrafluorobiphenyl | 85-95 |

| Phenylboronic acid | 2,3,5,6-Tetrafluorobiphenyl | 90-98 |

Sonogashira Coupling

Experimental Protocol:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine (typically 2:1), add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (4 mol%).

-

Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling:

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 1-(Phenylethynyl)-2,3,5,6-tetrafluorobenzene | 80-90 |

| 1-Heptyne | 1-(Hept-1-yn-1-yl)-2,3,5,6-tetrafluorobenzene | 75-85 |

Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures results in a rapid and efficient lithium-halogen exchange to form 2,3,5,6-tetrafluorophenyllithium. This organometallic intermediate can then be reacted with a variety of electrophiles.

Logical Relationship in Lithium-Halogen Exchange

Caption: Lithium-halogen exchange and subsequent reaction.

Experimental Protocol: Lithium-Halogen Exchange and Reaction with Benzaldehyde

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride.

-